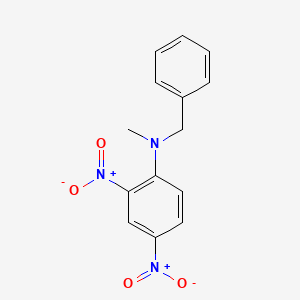

N-benzyl-N-methyl-2,4-dinitroaniline

Description

It is synthesized via photoredox-catalyzed dealkylative aromatic halogen substitution, yielding an orange liquid or yellow solid with an 83% yield . Its structure is confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), ensuring purity and molecular identity. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro groups, which influence reactivity and optical properties.

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2,4-dinitroaniline |

InChI |

InChI=1S/C14H13N3O4/c1-15(10-11-5-3-2-4-6-11)13-8-7-12(16(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3 |

InChI Key |

VMTGPQUEYRAIGE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Photoredox-Catalyzed Aromatic Substitution

Reaction Mechanism and Conditions

The photoredox-catalyzed method represents a modern approach leveraging visible-light-driven catalysis. In this method, 2,4-dinitrofluorobenzene reacts with N-benzyl-N-methylamine in dimethyl sulfoxide (DMSO) under blue LED irradiation using fac-Ir(ppy)₃ as a photocatalyst. The reaction proceeds via a single-electron transfer (SET) mechanism, where the photocatalyst oxidizes the amine to a radical cation, facilitating nucleophilic attack on the electron-deficient aromatic ring.

Key parameters:

Optimization and Scalability

The use of Hünig base (N,N-diisopropylethylamine) as a proton scavenger improves efficiency by neutralizing HF generated during the substitution. Prolonged irradiation (50 hours) is required for complete conversion, limiting scalability for industrial applications. However, the method avoids harsh conditions and achieves regioselectivity without directing groups.

Reductive Amination of 2,4-Dinitroaniline Derivatives

Two-Step Alkylation Strategy

This method involves sequential alkylation of 2,4-dinitroaniline. First, reductive amination with benzaldehyde introduces the benzyl group, followed by N-methylation using methyl iodide.

Step 1: Benzylation

2,4-Dinitroaniline reacts with benzaldehyde in dichloromethane (DCM) under acidic conditions (TMSOTf), followed by reduction with sodium triacetoxyborohydride to yield N-benzyl-2,4-dinitroaniline.

Step 2: Methylation

The secondary amine undergoes N-methylation using methyl iodide and potassium tert-butoxide in N,N-dimethylformamide (DMF).

Nucleophilic Aromatic Substitution (Traditional Approach)

Palladium-Catalyzed Direct Dinitration

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: N-benzyl-N-methyl-2,4-diaminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-methyl-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

The following analysis compares N-benzyl-N-methyl-2,4-dinitroaniline with structurally related nitroaniline derivatives, focusing on synthesis, physicochemical properties, and applications.

Physicochemical Properties

Table 2: Spectroscopic and Crystallographic Data

Key Observations:

- Optical Properties: Derivatives like 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline exhibit nonlinear optical (NLO) activity due to extended π-conjugation, whereas this compound lacks reported NLO data .

- Crystallinity: Halogenated analogs (e.g., 6-chloro-2,4-dinitroaniline) form stable monoclinic crystals, while N-alkyl/aryl derivatives are often amorphous or less characterized .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-N-methyl-2,4-dinitroaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 1-chloro-2,4-dinitrobenzene as the starting material. Reacting this with methylamine and benzylamine derivatives in a stepwise manner under controlled conditions (e.g., in reverse micelles with phase-transfer catalysts) enhances selectivity and yield . Corey Organics employs methylamine with aqueous sodium hydrosulfite and alcohol as a solvent, achieving high-purity product .

- Key Variables : Temperature (80–90°C), molar ratios (amine:halogenated precursor ≈ 1:1.2–1.5), and catalysts (e.g., dodecyl sulfonic acid sodium salt) optimize substitution efficiency .

Q. How is N-benzyl-N-methyl-2,4-dinitroaniline characterized, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : Proton and carbon NMR resolve substituent positions and confirm N-alkylation patterns. Steric hindrance from bulky groups (e.g., benzyl) may reduce resonance splitting .

- Mass Spectrometry (GC-MS/HRMS) : Validates molecular weight (C₁₄H₁₂N₃O₄, ~310.26 g/mol) and fragmentation pathways .

- X-ray Crystallography : Determines crystal packing and polymorphism, critical for assessing mechanical properties in material science applications .

Q. What are the stability and storage requirements for this compound?

- Guidelines : Store at ≤–20°C in airtight, light-resistant containers. Nitroaromatic compounds are sensitive to heat and UV light, which may induce decomposition or isomerization. Solubility in organic solvents (e.g., DMSO, ethanol) should be validated before experimental use .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) and N-alkylation influence reactivity in further functionalization?

- Mechanistic Insight : The 2,4-dinitro groups activate the aromatic ring for electrophilic substitution at the 6-position but deactivate it for nucleophilic reactions. N-benzyl/methyl groups sterically hinder ortho/para substitutions, directing reactivity to meta positions .

- Case Study : Bromination/chlorination of 2,4-dinitroaniline derivatives requires phase-transfer catalysts (e.g., HBr-H₂O₂ with dodecyl sulfonic acid) to enhance regioselectivity .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shielding discrepancies) arising from steric or electronic effects?

- Analysis : Steric hindrance from N-benzyl groups can distort planarity, reducing conjugation between the amine lone pair and the aromatic ring. This alters NMR chemical shifts (e.g., upfield shifts for adjacent protons) . Comparative studies with N-ethyl or N-isopropyl analogs help isolate steric contributions .

Q. What role does polymorphism play in the mechanical behavior of N-benzyl-N-methyl-2,4-dinitroaniline, and how can it be exploited in materials science?

- Crystallography : Polymorphs (e.g., Form I/II/III) exhibit distinct crystal habits (shearing vs. brittle fracture) due to hydrogen-bonding networks and π-π stacking. Tabletability studies for pharmaceutical formulations or dye dispersants benefit from structure-property correlations .

Q. Can N-benzyl-N-methyl-2,4-dinitroaniline serve as a nonlinear optical (NLO) material, and what synthetic modifications enhance its performance?

- Application Potential : Analogous benzyl-nitroaniline derivatives (e.g., N-benzyl-2-methyl-4-nitroaniline) demonstrate strong NLO coefficients (d₃₃ ≈234 pm/V) and terahertz-wave generation via difference frequency generation (DFG). Substituting electron-donating groups (e.g., methoxy) may improve polarizability .

Q. What advanced derivatization strategies enable trace detection of this compound in environmental or biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.